Tetramethylsuccinic anhydride

Catalog No.
S1927027
CAS No.
35046-68-5
M.F
C8H12O3
M. Wt
156.18 g/mol
Availability
In Stock
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Tetramethylsuccinic anhydride

CAS Number

35046-68-5

Product Name

Tetramethylsuccinic anhydride

IUPAC Name

3,3,4,4-tetramethyloxolane-2,5-dione

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

InChI

InChI=1S/C8H12O3/c1-7(2)5(9)11-6(10)8(7,3)4/h1-4H3

InChI Key

KYZIXHLDWJBHDI-UHFFFAOYSA-N

SMILES

CC1(C(=O)OC(=O)C1(C)C)C

Canonical SMILES

CC1(C(=O)OC(=O)C1(C)C)C

Surface Modification of Cellulose Nanocrystals

Synthesis of Novel Heterocyclic Compounds

Modification of Poly(lactic acid)

    Scientific Field: Polymer Science.

    Application Summary: Succinic anhydride is used in the chemical modification of poly(lactic acid) (PLA) with different monomers.

    Methods of Application: Maleic anhydride (MA) and glycidyl methacrylate (GMA) were grafted separately onto PLA in the presence of peroxide.

    Results: The results showed that the two different monomers modified PLA properties differently.

Homogeneous Modification of Cellulose

Modification of Starch

Synthesis of Thioesters

Tetramethylsuccinic anhydride is a cyclic organic compound with the molecular formula C8H12O3C_8H_{12}O_3. It is recognized as the anhydride of 2,2,3,3-tetramethylsuccinic acid and is also known by its IUPAC name, 3,3,4,4-tetramethyloxolane-2,5-dione. The compound appears as a white crystalline solid with a pungent odor reminiscent of camphor. Its structure consists of a five-membered ring containing two carbonyl groups and is characterized by the presence of four methyl groups attached to the carbon atoms that are not adjacent to the oxygen in the ring .

Typical of acid anhydrides. Key reactions include:

  • Hydrolysis: Reacts readily with water to form 2,2,3,3-tetramethylsuccinic acid:
    (C8H12O3)+H2O(C6H10O4)(C_8H_{12}O_3)+H_2O\rightarrow (C_6H_{10}O_4)
  • Nucleophilic Acyl Substitution: Reacts with alcohols to yield esters and a carboxylic acid:
    (C8H12O3)+ROHROC(O)C(C)(C)(C)(C_8H_{12}O_3)+R-OH\rightarrow R-O-C(O)-C(C)(C)(C)
  • Formation of Amides: When reacted with amines, it produces amides:
    (C8H12O3)+RNH2RNHC(O)C(C)(C)(C)(C_8H_{12}O_3)+R-NH_2\rightarrow R-NH-C(O)-C(C)(C)(C) .

Several compounds share structural similarities with tetramethylsuccinic anhydride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Succinic AnhydrideC4H6O3C_4H_6O_3Simple dicarboxylic acid anhydride; less sterically hindered.
Maleic AnhydrideC4H2O3C_4H_2O_3Unsaturated cyclic anhydride; used in polymer production.
Phthalic AnhydrideC8H4O3C_8H_4O_3Aromatic compound; widely used in plasticizers and dyes.
3,3-Dimethylsuccinic AnhydrideC6H10O3C_6H_{10}O_3Similar structure but fewer methyl groups; different reactivity profile.

Tetramethylsuccinic anhydride is unique due to its high steric hindrance from four methyl groups, which affects its reactivity compared to simpler anhydrides like succinic or maleic anhydrides . This steric hindrance may limit certain types of reactions while enhancing others, making it valuable in specific chemical applications.

State and Appearance

Tetramethylsuccinic anhydride exists as a white crystalline solid under standard conditions [2]. The compound exhibits distinctive physical characteristics that distinguish it from related cyclic anhydrides due to its unique structural features. The structural characterization of this compound revealed distinctive physical properties that distinguish it from related cyclic anhydrides . The compound presents as a white crystalline solid exhibiting a characteristic pungent camphoraceous odor [2].

The molecular formula of tetramethylsuccinic anhydride is C₈H₁₂O₃ with a molecular weight of 156.18 g/mol [3]. The compound is also known by its International Union of Pure and Applied Chemistry name: 3,3,4,4-tetramethyloxolane-2,5-dione [3] [2]. The Chemical Abstracts Service registry number for this compound is 35046-68-5 [3].

PropertyValueReference
Molecular FormulaC₈H₁₂O₃ [3]
Molecular Weight156.18 g/mol [3]
Physical StateWhite crystalline solid [2]
OdorPungent camphoraceous [2]
CAS Number35046-68-5 [3]

Thermodynamic Properties

Melting Point and Thermal Stability

Tetramethylsuccinic anhydride exhibits a melting point of 147°C (420.15 K) . This melting point is significantly higher than that of the parent compound succinic anhydride, which melts at 118-120°C [4] [5]. The elevated melting point can be attributed to the presence of four methyl substituents, which create significant steric effects and enhance the crystalline stability due to symmetric substitution .

The compound demonstrates good thermal stability under normal conditions . The four methyl groups attached to the succinic backbone provide steric hindrance that contributes to the thermal stability of the molecule . This enhanced stability is reflected in the higher melting point compared to less substituted analogs.

CompoundMelting Point (°C)Reference
Tetramethylsuccinic anhydride147
Succinic anhydride118-120 [4] [5]
Methylsuccinic anhydride33-35 [6] [7]

Boiling Point and Vapor Pressure

Currently, there are no reported experimental data for the boiling point of tetramethylsuccinic anhydride in the available literature. Similarly, vapor pressure measurements have not been documented for this compound. This represents a significant gap in the thermodynamic characterization of tetramethylsuccinic anhydride.

For comparison, succinic anhydride has a reported boiling point of 261°C [4] [5] and a vapor pressure of 1 mmHg at 92°C [4]. The absence of similar data for tetramethylsuccinic anhydride limits the complete thermodynamic understanding of this compound.

Enthalpy of Formation

No experimental enthalpy of formation data have been reported for tetramethylsuccinic anhydride in the current literature. This thermodynamic property would be valuable for understanding the energetics of the compound and its formation reactions. For reference, succinic anhydride has a reported standard enthalpy of formation in the solid phase of -608.6 ± 0.7 kJ/mol [8].

The absence of enthalpy of formation data represents a significant limitation in the thermodynamic characterization of tetramethylsuccinic anhydride and indicates the need for future calorimetric studies.

Solubility Characteristics

Tetramethylsuccinic anhydride is reported to be soluble in petroleum ether [2]. This solubility characteristic is notable given the generally limited solubility of many anhydrides in non-polar solvents. The solubility in petroleum ether suggests that the compound possesses sufficient hydrophobic character, likely due to the four methyl substituents.

However, comprehensive solubility data across a range of organic solvents are not available in the current literature. For comparison, succinic anhydride is known to be soluble in chloroform, carbon tetrachloride, and alcohol, but very slightly soluble in ether and water [9]. The specific solubility behavior of tetramethylsuccinic anhydride in various solvents would require experimental determination.

The compound also exhibits a dissociation constant (Ka) of 3.4 × 10⁻⁴ , reflecting moderate acidity when the anhydride undergoes hydrolysis to form the corresponding dicarboxylic acid.

Crystal Structure

Limited information is available regarding the detailed crystal structure of tetramethylsuccinic anhydride. While X-ray crystallography has been employed to confirm the structural features of the compound in studies involving its use as a protecting group in purine chemistry [10], comprehensive crystallographic data including unit cell parameters, space group, and detailed atomic coordinates have not been reported in the accessible literature.

The compound exists in a crystalline form with sufficient structural order to exhibit a sharp melting point, indicating well-defined intermolecular packing arrangements. The presence of four methyl groups creates a sterically hindered environment around the central anhydride functionality, which likely influences the crystal packing and contributes to the observed physical properties .

PropertyStatusNotes
X-ray StructureLimited dataUsed in crystallographic studies but detailed parameters not reported
Crystal SystemNot reportedRequires additional crystallographic investigation
Space GroupNot reportedDetailed structural analysis needed
Unit Cell ParametersNot reportedComprehensive crystallographic study required

XLogP3

1.4

Other CAS

35046-68-5

Dates

Last modified: 08-16-2023

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